gamma-Tetradecalactone

Flavor Chemistry Sensory Science Dairy Aroma

gamma-Tetradecalactone (CAS 2721-23-5) is a 14-carbon cyclic ester belonging to the gamma-lactone family, characterized by a five-membered lactone ring with a decyl side chain. It has a molecular weight of 226.35 g/mol and a computed logP of approximately 4.2 , and occurs as a colorless oil with a boiling point of ~322°C at 760 mmHg.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 2721-23-5
Cat. No. B3050596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Tetradecalactone
CAS2721-23-5
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1CCC(=O)O1
InChIInChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h13H,2-12H2,1H3
InChIKeyAGNLJNRENXLLQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Tetradecalactone (CAS 2721-23-5): A Physicochemical and Sensory Procurement Baseline for C14 Lactone Evaluation


gamma-Tetradecalactone (CAS 2721-23-5) is a 14-carbon cyclic ester belonging to the gamma-lactone family, characterized by a five-membered lactone ring with a decyl side chain. It has a molecular weight of 226.35 g/mol [1] and a computed logP of approximately 4.2 , and occurs as a colorless oil with a boiling point of ~322°C at 760 mmHg . In sensory terms, it is described as having fruity, peach-like notes and is reported at a concentration of 20 mg/kg to impart creamy, buttery, sweet, and fatty milky flavors [2]. Critically, it is the gamma positional isomer of the more widely used delta-tetradecalactone (CAS 2721-22-4), a point of structural distinction that carries profound sensory implications. As a semivolatile component found in dairy fat, its differentiation from its delta isomer and other lactones becomes essential for scientifically rigorous procurement.

Why Generic Lactone Substitution Fails: The Gamma vs. Delta Isomer Differentiation in Creaminess Perception for gamma-Tetradecalactone Procurement


In-class substitution of gamma-tetradecalactone with its delta-isomer or other chain-length variants is not scientifically defensible due to the extreme structure-specificity of sensory perception. A landmark study demonstrated that while both gamma- and delta-tetradecalactone are naturally present in full-fat cream, their sensory contributions are diametrically opposed [1]. Delta-tetradecalactone is the sole lactone capable of enhancing retronasal creamy flavor, whereas gamma-tetradecalactone not only lacks this effect but also introduces undesirable off-flavors reminiscent of spoiled cream when added at suprathreshold levels. This isomer-specific functionality directly contradicts any assumption of functional interchangeability and demands precise chemical specification in procurement.

Quantitative Differentiation Evidence for gamma-Tetradecalactone (2721-23-5): Procurement-Guiding Comparator Data


Retronasal Creaminess Enhancement: Gamma-Tetradecalactone vs. Delta-Tetradecalactone in Full-Fat Cream

In a direct head-to-head sensory spiking experiment, the retronasal creaminess-enhancing capacity of gamma-tetradecalactone was compared to that of its structural isomer, delta-tetradecalactone. The delta isomer enhanced the retronasal creamy flavor of cream when added above its threshold of 66 µmol/kg, whereas gamma-tetradecalactone did not exhibit this enhancing effect [1]. This result provides a definitive, quantifiable functional divergence between the two isomers that is directly relevant to procurement for dairy flavor applications.

Flavor Chemistry Sensory Science Dairy Aroma

Off-Flavor Induction Threshold: A Negative Differentiation Point for Gamma-Tetradecalactone

Beyond lacking creaminess-enhancing properties, gamma-tetradecalactone introduces a specific sensory defect at suprathreshold levels. When added to cream at a concentration of 190 µmol/kg, the flavor of the cream was perceived as reminiscent of an off-flavor, specifically that of spoiled or aged cream [1]. This negative organoleptic attribute sharply contrasts with the positive creamy notes delivered by delta-tetradecalactone at 66 µmol/kg. The off-flavor threshold of gamma-tetradecalactone is higher than the delta isomer's positive threshold, but the quality of the sensory effect is unequivocally negative.

Off-flavor analysis Sensory rejection threshold Dairy quality

Semivolatile Nature vs. Highly Volatile Aroma-Active Lactones in Cream

In the aroma extract dilution analysis (AEDA) of pasteurized cream, compounds such as delta-decalactone, (Z)-6-dodeceno-gamma-lactone, and gamma-dodecalactone exhibited by far the highest flavor dilution (FD) factors among the 34 odor-active volatiles identified, indicating potent aroma impact. Gamma-tetradecalactone, in contrast, was not detected as a major odor-active volatile but was later identified only through complementary semivolatile isolation techniques [1]. This indicates a fundamentally different physicochemical behavior: gamma-tetradecalactone operates in the semivolatile realm, with lower vapor pressure, and thereby participates more in oral-somesthetic perception (e.g., mouthfeel, melting) than in orthonasal aroma.

Flavor dilution analysis Aroma extract dilution GC-Olfactometry

Broad-Spectrum Antimicrobial Class Membership: 11-16C Gamma-Lactones for Oral Cavity Applications

Japanese Patent JPH09169624A discloses an antimicrobial agent for the oral cavity comprising an 11-16C gamma-lactone as the active ingredient [1]. Gamma-tetradecalactone (C14) is explicitly cited as a representative embodiment, alongside gamma-undecalactone (C11), gamma-dodecalactone (C12), and gamma-tridecalactone (C13). The patent teaches that these lactones exhibit excellent antimicrobial activities against periodontopathic, halitosis-related, and caries-causing bacteria. Preferred blending amounts range from 0.0001 to 5 wt.%, particularly 0.001 to 3 wt.% of the total oral composition. The patent further notes that gamma-tetradecalactone can be used alone or in synergistic combination with other antimicrobial perfumes or synthetic agents [1].

Antimicrobial agents Oral care Gamma-lactone patents

Gamma-Tetradecalactone (2721-23-5) Application Scenarios Derived from Quantitative Differentiation Evidence


Mechanistic Studies of Fat Perception and Oral Somatosensation (Semivolatile Function)

Because gamma-tetradecalactone is a semivolatile lactone that does not contribute to orthonasal aroma impact in cream but instead belongs to a class of compounds shown to influence oral melting behavior (as demonstrated for the longer-chain gamma-octadecalactone and gamma-eicosalactone) [1], it is well-suited as a probe molecule in studies dissecting the somatosensory dimensions of fat perception. Researchers investigating trigeminal, tactile, or mouthfeel contributions to creaminess—decoupled from olfactory cues—should select gamma-tetradecalactone for its favorable vapor pressure range and direct mechanistic relevance to oral fat processing.

Off-Flavor Source Identification and Quality Control in Dairy Product Manufacturing

The finding that gamma-tetradecalactone, at approximately 190 µmol/kg, imparts an off-flavor reminiscent of spoiled cream [1] makes this compound a critical analytical standard in dairy quality control. Procurement of high-purity gamma-tetradecalactone enables its use as a reference material for developing targeted GC-MS or sensory methods to diagnose lipid oxidation or storage-related off-flavor development in butter, cream, and milk products, where it serves as a negative marker of freshness.

Formulation of Non-Food Oral Care Antimicrobial Compositions

The explicit inclusion of gamma-tetradecalactone in a patent disclosing C11-C16 gamma-lactones as effective oral antimicrobial agents [1], with formulation ranges of 0.0001–5 wt.%, opens a clear industrial pathway for this compound. Industrial formulators of mouthwash, toothpaste, or dental gel can integrate gamma-tetradecalactone as a functional antimicrobial active, selected over shorter- or longer-chain lactones that fall outside the optimized carbon-number range with demonstrated efficacy against oral pathogens.

Structure–Activity Relationship (SAR) Studies of Lactone Isomers in Flavor Perception

The stark functional divergence between gamma- and delta-tetradecalactone—where the delta isomer enhances creamy flavor above 66 µmol/kg while the gamma isomer generates an off-flavor at 190 µmol/kg [1]—establishes this pair as an ideal model system for studying the structural determinants of lactone perception. Procurement of both isomers in high purity supports fundamental sensory neuroscience and receptor-level investigations into how subtle changes in lactone ring structure (gamma vs. delta) can invert the hedonic quality of a flavor stimulus.

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